

# Validating Downstream Gene Expression Changes Induced by ONO-RS-347: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | ONO-RS-347 |           |
| Cat. No.:            | B164810    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **ONO-RS-347**, a potent and irreversible covalent inhibitor of the TEAD-YAP protein-protein interaction, and its effects on downstream gene expression. Due to the limited availability of public data under the name "**ONO-RS-347**," this guide will proceed under the assumption that this is a likely reference to TED-347, a well-characterized TEAD-YAP inhibitor. We will compare the known effects of TED-347 with other molecules targeting the Hippo-YAP signaling pathway, supported by experimental data and detailed protocols.

### Introduction to TED-347 and the Hippo-YAP Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development of various cancers. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis.

TED-347 is a small molecule that acts as a potent, irreversible, and allosteric inhibitor of the TEAD-YAP interaction.[1][2][3][4][5] It covalently binds to a conserved cysteine residue within the palmitate-binding pocket of TEAD transcription factors, thereby preventing the recruitment



of YAP and subsequent gene transcription.[1][6] This guide will explore the validation of these downstream gene expression changes.

# Comparative Analysis of Downstream Gene Expression

While comprehensive, publicly available RNA-sequencing or microarray data for TED-347 is limited, studies have validated its impact on specific YAP target genes. To provide a broader context, we will compare these findings with the effects of other TEAD-YAP inhibitors.

# Table 1: Comparison of Downstream Gene Expression Changes Induced by TEAD-YAP Inhibitors



| Compound        | Mechanism of<br>Action            | Key Downstream Gene Expression Changes                                                                                                                        | Cell Lines<br>Studied                                                                    | Data Source    |
|-----------------|-----------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|----------------|
| TED-347         | Covalent TEAD-<br>YAP inhibitor   | Downregulation:<br>CTGF, SGK1                                                                                                                                 | GBM43, KYSE-<br>30                                                                       | [1][4][7]      |
| Verteporfin     | Disrupts YAP-<br>TEAD interaction | Downregulation: CCNE2, FAT1, CTGF, Survivin, PCNA, c-Myc. Upregulation of multiple tumor suppressor genes. (549 genes differentially expressed in one study). | Endometrial cancer cells (HEC-1-A, HEC- 1-B), Papillary thyroid cancer cells (K1, BCPAP) | [8][9][10][11] |
| MYF-03-69       | Covalent TEAD inhibitor           | 339 differentially expressed genes at 2 μM. Downregulation: CYR61, AXL. Upregulation: BMF.                                                                    | NCI-H226<br>(Mesothelioma)                                                               | [12]           |
| VT-104 & IK-930 | TEAD inhibitors                   | Downregulation:<br>CTGF, CYR61                                                                                                                                | Y-meso-26B,<br>92.1 (Hippo-<br>mutant cancer<br>cells)                                   | [13]           |

## **Signaling Pathway and Experimental Workflow**

To visually represent the mechanism of action and the process of validating downstream gene expression changes, the following diagrams are provided.







#### Experimental Workflow for Validating Gene Expression Changes



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Verteporfin inhibits TGF-β signaling by disrupting the Smad2/3–Smad4 interaction PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Verteporfin exhibits YAP-independent anti-proliferative and cytotoxic effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential gene expression induced by Verteporfin in endometrial cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Verteporfin inhibits papillary thyroid cancer cells proliferation and cell cycle through ERK1/2 signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]
- 12. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Validating Downstream Gene Expression Changes Induced by ONO-RS-347: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b164810#validating-downstream-gene-expression-changes-induced-by-ono-rs-347]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com